[3-Fluoro-4-(2-methylphenyl)phenyl]methanamine
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Overview
Description
[3-Fluoro-4-(2-methylphenyl)phenyl]methanamine is an organic compound that features a fluorine atom and a methyl group attached to a biphenyl structure with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions to form the biphenyl core, followed by selective fluorination and methylation reactions .
Industrial Production Methods
Industrial production of [3-Fluoro-4-(2-methylphenyl)phenyl]methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[3-Fluoro-4-(2-methylphenyl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom .
Scientific Research Applications
Chemistry
In chemistry, [3-Fluoro-4-(2-methylphenyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics .
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(2-methylphenyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The amine group can participate in various biochemical reactions, modulating the activity of target pathways.
Comparison with Similar Compounds
Similar Compounds
[4-(Trifluoromethyl)phenyl]methanamine: Similar structure but with a trifluoromethyl group instead of a single fluorine atom.
[2-Fluoro-4-methylphenyl]methanamine: Similar structure but with the fluorine and methyl groups in different positions.
[4-Fluoro-2-methylphenyl]methanamine: Similar structure but with the fluorine and methyl groups in different positions.
Uniqueness
The uniqueness of [3-Fluoro-4-(2-methylphenyl)phenyl]methanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the fluorine and methyl groups in the 3 and 4 positions, respectively, provides distinct steric and electronic effects that can be exploited in various applications.
Properties
IUPAC Name |
[3-fluoro-4-(2-methylphenyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-4-2-3-5-12(10)13-7-6-11(9-16)8-14(13)15/h2-8H,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSLDTNOGUGCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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